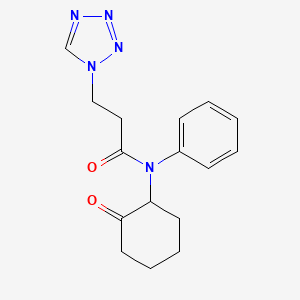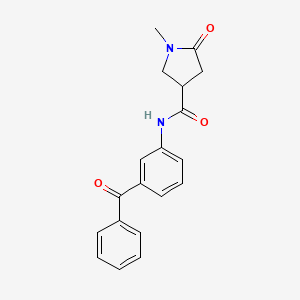![molecular formula C26H22Cl2N4O2 B14943477 3-(4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)-3-ethylpiperidine-2,6-dione](/img/structure/B14943477.png)
3-(4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)-3-ethylpiperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-{[6-CHLORO-2-(4-CHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[6-CHLORO-2-(4-CHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . Solid support catalysts such as aluminum oxide can also be used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often employ large-scale multicomponent reactions and condensation reactions under controlled conditions. The use of solid support catalysts and continuous flow reactors can enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
3-(4-{[6-CHLORO-2-(4-CHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
3-(4-{[6-CHLORO-2-(4-CHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE has several scientific research applications, including:
作用機序
The mechanism of action of 3-(4-{[6-CHLORO-2-(4-CHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyridines: These compounds are closely related and are also studied for their diverse biological activities.
Uniqueness
3-(4-{[6-CHLORO-2-(4-CHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE is unique due to its specific substitution pattern and the presence of both chloro and ethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C26H22Cl2N4O2 |
|---|---|
分子量 |
493.4 g/mol |
IUPAC名 |
3-[4-[[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amino]phenyl]-3-ethylpiperidine-2,6-dione |
InChI |
InChI=1S/C26H22Cl2N4O2/c1-2-26(14-13-22(33)31-25(26)34)17-5-10-20(11-6-17)29-24-23(16-3-7-18(27)8-4-16)30-21-12-9-19(28)15-32(21)24/h3-12,15,29H,2,13-14H2,1H3,(H,31,33,34) |
InChIキー |
RVAYDZSDIXOWNV-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dimethyl-3-phenylisoxazolo[4,5-d]pyrimidine](/img/structure/B14943394.png)
![6-methoxy-14-methyl-8,12,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1,3,5,7,9,13,15,17-octaen-11-one](/img/structure/B14943396.png)
![N-(4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B14943401.png)
![1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14943414.png)
![N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide](/img/structure/B14943420.png)
![2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B14943427.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol](/img/structure/B14943441.png)

![3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B14943447.png)
![2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole](/img/structure/B14943460.png)
![N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14943461.png)
![4-bromo-N-({2-[(4-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B14943463.png)

![N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B14943485.png)
